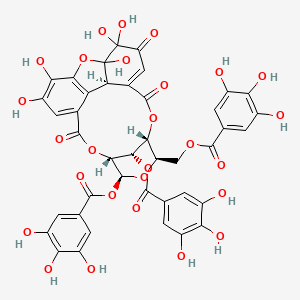
4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt is a complex organic compound with the molecular formula C35H20N6Na4O13S2 and a molar mass of 888.65478 g/mol . This compound is known for its intricate structure, which includes multiple aromatic rings and sulfonate groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves several steps. The process typically starts with the preparation of the naphthalene-based intermediates, which are then coupled with benzoic acid derivatives under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt is unique due to its specific structure and properties. Similar compounds include:
- 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulfonic) acid, lithium sodium salt
- 4-Amino-3,6-bis((4-(2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulfonic acid, lithium sodium salt
- 4-(1-Hydroxy-6-((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)naphthalene-1-sulphonic acid, sodium salt .
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt.
Propriétés
Numéro CAS |
83221-73-2 |
|---|---|
Formule moléculaire |
C35H20N6Na4O13S2 |
Poids moléculaire |
888.7 g/mol |
Nom IUPAC |
tetrasodium;4-[[6-[[6-[(4-carboxylatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O13S2.4Na/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
Clé InChI |
BTYZBJUZZLAEMK-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![thiazol-5-ylmethyl N-[(1S,2S,4S)-4-[[(2S)-2-[[amino-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-1-benzyl-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12752463.png)
